molecular formula C14H20FN3O B2720993 4-(2-fluorophenyl)-N-propylpiperazine-1-carboxamide CAS No. 890369-11-6

4-(2-fluorophenyl)-N-propylpiperazine-1-carboxamide

Cat. No. B2720993
M. Wt: 265.332
InChI Key: DVHFRSPFWFSHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of related molecules . For instance, N-(2-fluorophenyl)-2-[2-(3-methoxyphenyl)acetyl]hydrazine carboxamide was synthesized by the condensation of 2-(3-methoxyphenyl)acetohydrazide with 1-fluoro-2-isocyanatobenzene .

Scientific Research Applications

Fluorinated Compounds in Medicinal Chemistry

Fluorinated compounds play a critical role in the development of pharmaceuticals due to their unique properties, such as increased stability, lipophilicity, and bioavailability. The presence of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic profiles of molecules, making them more effective as drugs. For example, fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids and perfluoroalkane sulfonic acids have been extensively studied for their application in various commercial and consumer products, highlighting the ongoing shift towards safer fluorinated substances in industry and environmental management (Wang et al., 2013).

Piperazine Derivatives in Drug Discovery

Piperazine derivatives are another versatile scaffold in medicinal chemistry, with a wide array of therapeutic applications ranging from central nervous system disorders to cancer treatment. These derivatives have been patented for their utility in various therapeutic fields, underscoring their significance in drug discovery and development (Maia et al., 2012). The adaptability of the piperazine moiety, through modulation of its basicity and substitution pattern, offers pharmacokinetic and pharmacodynamic improvements across several therapeutic areas.

Environmental and Toxicological Studies

Environmental and toxicological assessments of fluorinated compounds, including their degradation, environmental fate, and effects on human health, are crucial. Studies on the microbial degradation of polyfluoroalkyl chemicals shed light on the environmental persistence and potential risks associated with these substances, providing a basis for evaluating similar fluorinated compounds (Liu & Mejia Avendaño, 2013).

Safety And Hazards

The safety data sheet for a similar compound, 4-Fluorophenyl isocyanate, indicates that it is a combustible liquid that causes skin and eye irritation. It may also cause respiratory irritation and is fatal if inhaled .

properties

IUPAC Name

4-(2-fluorophenyl)-N-propylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O/c1-2-7-16-14(19)18-10-8-17(9-11-18)13-6-4-3-5-12(13)15/h3-6H,2,7-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHFRSPFWFSHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-fluorophenyl)-N-propylpiperazine-1-carboxamide

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